molecular formula C13H7Cl2NO2S B2704019 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 866151-46-4

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one

Cat. No.: B2704019
CAS No.: 866151-46-4
M. Wt: 312.16
InChI Key: ZBAUBAFUTXTNNR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a thieno[3,2-d][1,3]oxazine core, which is a fused ring system containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and 3,4-dichlorobenzoyl chloride.

    Formation of Intermediate: Anthranilic acid reacts with 3,4-dichlorobenzoyl chloride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the thieno[3,2-d][1,3]oxazine core.

    Methylation: The final step involves the methylation of the thieno[3,2-d][1,3]oxazine core to introduce the 7-methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one: Similar structure but lacks the thieno ring and methyl group.

    7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains a chloro substituent instead of dichloro and lacks the thieno ring.

Uniqueness

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one is unique due to its thieno[3,2-d][1,3]oxazine core and the presence of both 2,4-dichlorophenyl and 7-methyl substituents. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-7-methylthieno[3,2-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO2S/c1-6-5-19-11-10(6)16-12(18-13(11)17)8-3-2-7(14)4-9(8)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUBAFUTXTNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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